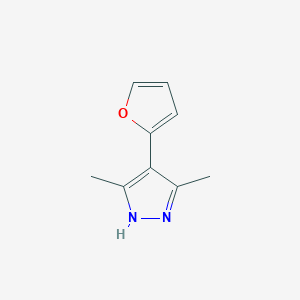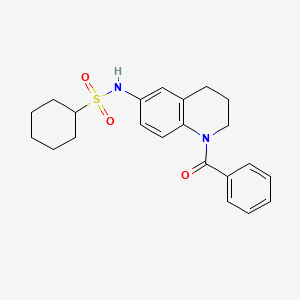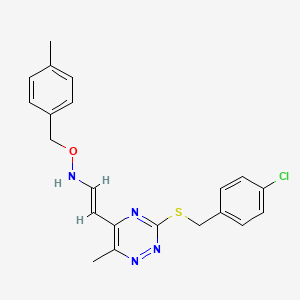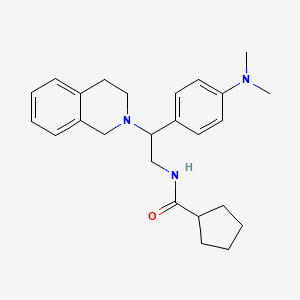![molecular formula C12H9Cl3N2OS B2606884 4-Chloro-2-[(3,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine CAS No. 339275-97-7](/img/structure/B2606884.png)
4-Chloro-2-[(3,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-[(3,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine, also known as 4-CBDMS, is a synthetic compound used in laboratory experiments. It is a member of the pyrimidine family of compounds, which are derivatives of pyrimidine, a six-membered heterocyclic aromatic organic compound. 4-CBDMS has been used in a variety of scientific research applications due to its unique properties, including its ability to bind to certain proteins and its ability to interact with other molecules.
Applications De Recherche Scientifique
Synthesis and Structural Studies
- Novel 4-thiopyrimidine derivatives, including structures related to 4-Chloro-2-[(3,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine, have been synthesized and characterized. These compounds have different substituents at the pyrimidine ring and their molecular structures were studied using single-crystal X-ray diffraction, revealing significant differences in hydrogen-bond interactions (Stolarczyk et al., 2018).
Chemiluminescence Studies
- Sulfanyl-substituted bicyclic dioxetanes, related to the chemical structure of this compound, have been synthesized and their base-induced chemiluminescence was studied. These studies provide insights into the light-emitting properties of these compounds under specific conditions (Watanabe et al., 2010).
Antimicrobial Activity
- Pyrimidine derivatives, which are structurally related to this compound, have been synthesized and tested for their antibacterial and antifungal activities. These studies contribute to understanding the potential antimicrobial applications of such compounds (Al-Masoudi et al., 2015).
Antiviral Activity
- Research on 2,4-diamino-6-hydroxypyrimidines substituted at position 5, closely related to this compound, showed significant inhibitory activity against retrovirus replication in cell culture. This highlights the potential antiviral applications of these compounds (Hocková et al., 2003).
Synthesis Innovation for Industrial Applications
- The synthesis of 2-amino-4-methoxypyrimidine, a compound structurally related to this compound, has been optimized for industrial production. This innovation focuses on lower costs, easier processes, and higher yields, which are crucial for large-scale applications (Ju Xiu-lian, 2009).
Fungicidal Activity
- Aryl ethers of 4-[(2-hydroxyethyl)sulfanyl]pyrimidine derivatives, closely resembling the target compound, have been synthesized and tested for their fungicidal activity. This research contributes to the development of new fungicides (Erkin et al., 2016).
Herbicidal Activity
- Research on deuterium-substituted 2-pyrimidinyloxy-N-arylbenzylamines, which are structurally related to this compound, has provided valuable insights into their use as herbicides. This study is significant for understanding the herbicidal properties of such compounds (Yang Zheng-mi, 2014).
Propriétés
IUPAC Name |
4-chloro-2-[(3,4-dichlorophenyl)methylsulfanyl]-5-methoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl3N2OS/c1-18-10-5-16-12(17-11(10)15)19-6-7-2-3-8(13)9(14)4-7/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGCYJGOFZYJAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1Cl)SCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(tert-butyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2606801.png)



![2-(Benzimidazo[1,2-c]quinazolin-6-ylthio)-1-phenylethanone](/img/structure/B2606809.png)
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2606810.png)
![Methyl 4-(2-((6-allyl-7-oxo-2-(piperidin-1-yl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2606811.png)


![3,4-dimethyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2606816.png)

![9-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2606819.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(3-methylisoxazol-5-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2606821.png)
![N-[3-Oxo-3-[4-(oxolan-3-yl)piperidin-1-yl]propyl]prop-2-enamide](/img/structure/B2606824.png)